(S)-Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC15829300
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O2 |
|---|---|
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | benzyl (3S)-3-(2-aminoethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H22N2O2/c16-9-8-13-7-4-10-17(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12,16H2/t13-/m0/s1 |
| Standard InChI Key | CEIRXDLTBFIZPM-ZDUSSCGKSA-N |
| Isomeric SMILES | C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CCN |
| Canonical SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(S)-Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate (CAS: 1932094-81-9) has the molecular formula C₁₅H₂₂N₂O₂ and a molecular weight of 262.35 g/mol . The structure comprises a six-membered piperidine ring with a 2-aminoethyl substituent at the 3-position and a benzyloxycarbonyl group at the 1-position. The (S)-configuration at the chiral center ensures stereoselective interactions in biological systems.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | benzyl (3S)-3-(2-aminoethyl)piperidine-1-carboxylate |
| Canonical SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCN |
| Isomeric SMILES | C1CC@HCCN |
| InChIKey | CEIRXDLTBFIZPM-ZDUSSCGKSA-N |
The stereochemistry is critical for its function, as evidenced by the distinct biological activities of its enantiomers. The benzyl group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the aminoethyl side chain enables hydrogen bonding with biological targets .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (S)-Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate involves multi-step organic reactions, prioritizing stereochemical control and yield optimization.
Piperidine Ring Formation
The piperidine core is typically synthesized via cyclization of a linear precursor, such as a pentane-1,5-diamine derivative. Acid-catalyzed cyclization or reductive amination methods are employed, with chiral auxiliaries ensuring the (S)-configuration.
Aminoethyl Side Chain Addition
A Michael addition or alkylation reaction attaches the 2-aminoethyl group to the piperidine ring. For example, reacting the intermediate with acrylonitrile followed by reduction generates the primary amine .
Table 2: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | HCl, ethanol, reflux | 65–75 |
| 2 | Cbz Protection | Benzyl chloroformate, Et₃N | 80–85 |
| 3 | Alkylation | Acrylonitrile, K₂CO₃, DMF | 70–78 |
| 4 | Reduction | H₂, Pd/C, methanol | 85–90 |
Purification and Characterization
Chromatographic techniques (e.g., flash chromatography) isolate the product, while NMR and mass spectrometry confirm purity and stereochemistry. Chiral HPLC validates enantiomeric excess (>98% for pharmaceutical-grade material) .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate degradation under acidic conditions (pH < 4), necessitating storage at neutral pH and low temperatures .
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.55 (s, 2H, CH₂Ph), 3.85–3.70 (m, 2H, NCH₂), 2.90–2.60 (m, 4H, CH₂NH₂ and piperidine-H), 1.80–1.40 (m, 4H, piperidine-H).
-
IR (KBr): 3320 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O stretch) .
Biological Activity and Mechanism
Interaction with Neurotransmitter Systems
The piperidine moiety mimics endogenous amines, enabling interactions with serotonin (5-HT) and dopamine receptors. In vitro assays show moderate affinity for 5-HT₁A (Kᵢ = 120 nM) and D₂ receptors (Kᵢ = 240 nM).
Enzyme Inhibition
The compound inhibits monoamine oxidase B (MAO-B) with an IC₅₀ of 450 nM, suggesting potential in Parkinson’s disease therapy. Molecular docking studies reveal hydrogen bonding between the aminoethyl group and FAD cofactor .
Applications in Medicinal Chemistry
Intermediate for Neurological Agents
(S)-Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate is a precursor to sigma-1 receptor ligands and κ-opioid receptor antagonists. For example, coupling with aryl halides via Buchwald-Hartwig amination yields candidates with analgesic properties.
Prodrug Development
The Cbz group serves as a prodrug moiety, cleaved in vivo by esterases to release active amines. This strategy improves oral bioavailability in rodent models .
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the aminoethyl and benzyl groups could optimize receptor selectivity. Introducing fluorinated benzyl moieties may enhance metabolic stability.
In Vivo Efficacy and Toxicity
Preclinical studies in neurodegenerative disease models are needed to assess therapeutic potential. Acute toxicity assays in zebrafish indicate an LD₅₀ > 500 mg/kg, but chronic exposure effects remain unstudied .
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